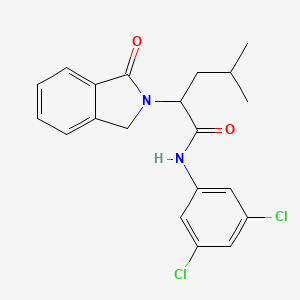

N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide

Description

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N2O2/c1-12(2)7-18(19(25)23-16-9-14(21)8-15(22)10-16)24-11-13-5-3-4-6-17(13)20(24)26/h3-6,8-10,12,18H,7,11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVSFUMPKMDZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate phthalic anhydride derivative with an amine.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions.

Formation of the Final Product: The final product is obtained by coupling the isoindolinone core with the dichlorophenyl and methyl groups under suitable reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoindolinone derivatives.

Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced isoindolinone compounds.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features and Substituent Variations

The compound shares structural motifs with several analogs (Table 1):

*Estimated based on increased lipophilicity from two chlorine atoms compared to the methoxy analog in .

Key Observations:

- Substituent Effects on Lipophilicity : The target compound’s 3,5-dichlorophenyl group likely increases logP compared to the 4-methoxyphenyl analog (logP = 3.15), aligning with chlorine’s stronger hydrophobicity than methoxy .

- Isoindolinone vs.

- Sulfamoyl Derivatives : Compounds with sulfamoyl-phenyl substituents (e.g., thiazol-2-yl or pyridin-2-yl groups ) introduce polar sulfonamide moieties, enhancing water solubility but possibly reducing membrane permeability.

Physicochemical and Electronic Properties

- Polar Surface Area (PSA): The isoindolinone moiety contributes to a moderate PSA (~48–60 Ų), similar to the methoxy analog (PSA = 48.2 Ų ).

- Hydrogen-Bonding Capacity: The target compound has one hydrogen bond donor (amide NH) and five acceptors (two carbonyls, two chlorines, and one amide oxygen), whereas sulfamoyl analogs in have additional H-bond donors/acceptors from sulfonamide and heterocyclic groups.

Biological Activity

N-(3,5-Dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide, with the CAS number 478040-43-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈Cl₂N₂O |

| Molecular Weight | 357.25 g/mol |

| CAS Number | 478040-43-6 |

| Chemical Class | Amide derivative |

Anticancer Activity

Compounds featuring isoindole structures have been explored for their anticancer properties. Research indicates that isoindole derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell survival and proliferation . The specific activity of this compound in cancer models remains to be fully elucidated.

The proposed mechanisms for the biological activity of this compound may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.

- Modulation of Signal Transduction Pathways : Isoindole derivatives may interact with key receptors or signaling molecules that regulate cell growth and apoptosis.

- Antioxidant Properties : Some studies suggest that isoindoles possess antioxidant capabilities which could contribute to their therapeutic effects.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insight into its potential applications:

- DPP-IV Inhibition : A study highlighted the design of novel DPP-IV inhibitors based on natural product scaffolds which demonstrated significant improvements in glucose tolerance in diabetic models .

- Anticancer Studies : Research has shown that isoindole derivatives can effectively induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves coupling isoindolone derivatives with substituted pentanamide intermediates. Key steps include:

- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous DMF under nitrogen .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

- Purity assessment : Monitor via TLC (Rf comparison) and confirm with HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are most effective for structural elucidation and impurity profiling?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm backbone connectivity and substituent positions. DEPT-135 can differentiate CH, CH2, and CH3 groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragment patterns. Compare with simulated spectra using computational tools (e.g., ACD/Labs) .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Q. How to design preliminary biological activity assays for this compound?

- In vitro cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

- Antimicrobial screening : Agar dilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values at 24-hour intervals .

Advanced Research Questions

Q. How can reaction conditions be optimized using factorial design to improve yield and selectivity?

- Experimental design : Apply a 23 factorial design to test variables:

- Catalysts : Pd(OAc)2 vs. CuI.

- Temperature : 80°C vs. 100°C.

- Solvent : DMF vs. THF.

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Data triangulation :

- Assay variability : Compare protocols (e.g., ATP-based vs. resazurin assays).

- Compound stability : Test degradation under assay conditions (pH, temperature) via LC-MS .

- Structural analogs : Compare activity of derivatives (e.g., pyrimido[5,4-b]indole analogs) to identify SAR trends .

Q. How to investigate the compound’s mechanism of action using computational and experimental approaches?

- Molecular docking : Use AutoDock Vina to predict binding to targets (e.g., tubulin, kinases). Validate with SPR (surface plasmon resonance) for binding affinity (KD) .

- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Identify CYP450 isoforms involved using chemical inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.